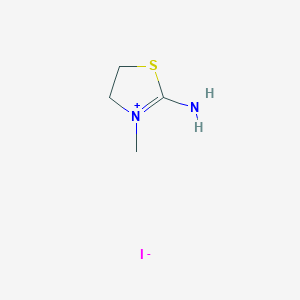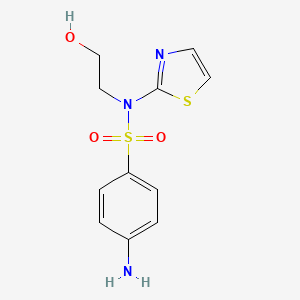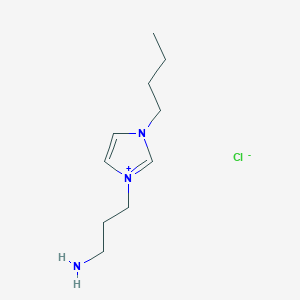
2-Amino-3-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide typically involves the reaction of appropriate thiazole precursors with iodine. One common method involves the cyclization of a thioamide with an α-haloketone under acidic conditions, followed by iodination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds.
Applications De Recherche Scientifique
2-Amino-3-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt microbial cell membranes, and interfere with DNA synthesis. These actions contribute to its antimicrobial and anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
- 2-Amino-4,5-dihydro-4-methylthiazole
- 2-Amino-3-methyl-1,3-thiazole
Uniqueness
2-Amino-3-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide is unique due to its specific structural features and the presence of the iodide ion, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications.
Propriétés
Numéro CAS |
652152-21-1 |
|---|---|
Formule moléculaire |
C4H9IN2S |
Poids moléculaire |
244.10 g/mol |
Nom IUPAC |
3-methyl-4,5-dihydro-1,3-thiazol-3-ium-2-amine;iodide |
InChI |
InChI=1S/C4H8N2S.HI/c1-6-2-3-7-4(6)5;/h5H,2-3H2,1H3;1H |
Clé InChI |
YBQSXVIUCDNVNV-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=C(SCC1)N.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Methylsulfanyl)phenyl]pentanoic acid](/img/structure/B12532831.png)


![4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid](/img/structure/B12532843.png)
![1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl-](/img/structure/B12532851.png)
![[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol](/img/structure/B12532859.png)



![ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B12532885.png)

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide](/img/structure/B12532916.png)
![[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol](/img/structure/B12532920.png)
